molecular formula C11H11N3S B4558453 N-allyl-4-(4-pyridinyl)-1,3-thiazol-2-amine

N-allyl-4-(4-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B4558453
M. Wt: 217.29 g/mol
InChI Key: AGBJSRBGYGJNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-(4-pyridinyl)-1,3-thiazol-2-amine is a compound of interest due to its structure and potential applications in various fields of chemistry and pharmacology. The molecule is notable for its unique combination of a pyridinyl group and a thiazol-2-amine moiety, which contribute to its chemical reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of N-allyl-4-(4-pyridinyl)-1,3-thiazol-2-amine and its derivatives can be achieved through several chemical routes. One approach involves the sequential Cu(II)-promoted dehydrogenation of the allylamine and Rh(III)-catalyzed N-annulation of the resulting α,β-unsaturated imine and alkyne (Chemical communications, 2012). This methodology provides a pathway to synthesize pyridines from allyl amines and alkynes.

Molecular Structure Analysis

Structural analysis of N-allyl derivatives, such as the (5-(2′-pyridyl)-[1,3,4]thiadiazol-2-yl) amines, reveals the existence of these compounds in the egzo-amino tautomeric form both in solution and in the solid state. Investigations including 1H, 13C, 15N NMR spectroscopy, X-ray diffraction, and DFT computations have been utilized to study their structure (Journal of Molecular Structure, 2003).

Chemical Reactions and Properties

The electronic structure of the nitrogen atoms in allyl-(5-pyridin-2-yl-[1,3,4]-thiadiazol-2-yl)-amine has been explored through NMR spectra and computational studies, highlighting the resonance structures and tautomeric equilibrium of the compound (International Journal of Molecular Sciences, 2006).

Physical Properties Analysis

The physical properties of these compounds, including their solubility, melting points, and stability, are significantly influenced by their molecular structure. The tautomeric forms and their interconversions play a crucial role in their physical behavior and interactions.

Chemical Properties Analysis

N-(Pyridin-2-yl)thiazol-2-amine compounds exhibit dynamic tautomerism and divalent N(I) character, which have implications for their reactivity and potential as functional groups in larger molecules. Quantum chemical analysis provides insights into their electron distribution, tautomeric preferences, and reactivity patterns (Journal of Computational Chemistry, 2013).

Scientific Research Applications

Quantum Chemical Analysis and Tautomerism

N-allyl-4-(4-pyridinyl)-1,3-thiazol-2-amine exhibits dynamic tautomerism, with quantum chemical analysis revealing competitive isomeric structures that show divalent N(I) character. The competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen indicates electron donating properties in certain structures. This compound's electronic structure and tautomeric preferences have implications for its use in various chemical and pharmaceutical applications (Bhatia, Malkhede, & Bharatam, 2013).

Structural Studies in Solution and Solid State

The structure of N-allyl derivatives of this compound in both solution and solid states has been extensively studied using NMR spectroscopy, X-ray diffraction, and DFT computations. These studies provide insights into the compound's egzo-amino tautomeric form and highlight its potential for forming stable structures conducive to further chemical synthesis and analysis (Strzemecka, Maciejewska, & Urbańczyk-Lipkowska, 2003).

Kinetic Resolution and Catalysis

Research has also explored the compound's use in kinetic resolution and catalysis, demonstrating its potential in the synthesis of cyclic amines through dual-catalysis approaches. This has implications for its application in creating more efficient and selective synthetic processes in organic chemistry (Klauber, Mittal, Shah, & Seidel, 2011).

Oxidative C–H Functionalization

The synthesis of biologically potent derivatives through oxidative C–S bond formation strategies employing this compound has been documented. Such processes feature metal-free approaches, showcasing the versatility of N-allyl-4-(4-pyridinyl)-1,3-thiazol-2-amine in facilitating regioselective oxidative transformations (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

properties

IUPAC Name

N-prop-2-enyl-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-5-13-11-14-10(8-15-11)9-3-6-12-7-4-9/h2-4,6-8H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBJSRBGYGJNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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